3-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-propan-2-ylphenyl)propanamide
CAS No.: 851989-11-2
Cat. No.: VC21386760
Molecular Formula: C19H20N2O3
Molecular Weight: 324.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851989-11-2 |
|---|---|
| Molecular Formula | C19H20N2O3 |
| Molecular Weight | 324.4g/mol |
| IUPAC Name | 3-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-propan-2-ylphenyl)propanamide |
| Standard InChI | InChI=1S/C19H20N2O3/c1-13(2)14-7-9-15(10-8-14)20-18(22)11-12-21-16-5-3-4-6-17(16)24-19(21)23/h3-10,13H,11-12H2,1-2H3,(H,20,22) |
| Standard InChI Key | GGGXVCRWQZECGG-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O |
Introduction
Fundamental Characteristics and Identification
3-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-propan-2-ylphenyl)propanamide is a synthetic organic compound characterized by its unique molecular structure combining a benzoxazole ring system with a propanamide linker and a propan-2-ylphenyl group. This compound is identified in chemical databases and research literature through specific identifiers that facilitate its documentation and study across multiple platforms. The compound contains three main structural components: a 2-oxo-1,3-benzoxazole moiety, a propanamide linker, and a 4-propan-2-ylphenyl group, creating a molecule with distinctive structural and potential functional properties.
The compound is officially registered with CAS Number 851989-11-2, providing a standardized identifier recognized globally in chemical research and documentation systems. Additional identification parameters include the unique InChIKey GGGXVCRWQZECGG-UHFFFAOYSA-N, which serves as a fixed-length character representation enabling rapid database searches and information retrieval.
Physical and Chemical Properties
The detailed physical and chemical properties of 3-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-propan-2-ylphenyl)propanamide are summarized in Table 1, providing essential data for researchers working with this compound.
Table 1: Physicochemical Properties of 3-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-propan-2-ylphenyl)propanamide
| Property | Value |
|---|---|
| VCID | VC21386760 |
| Molecular Formula | C₁₉H₂₀N₂O₃ |
| Molecular Weight | 324.4 g/mol |
| Standard InChI | InChI=1S/C19H20N2O3/c1-13(2)14-7-9-15(10-8-14)20-18(22)11-12-21-16-5-3-4-6-17(16)24-19(21)23/h3-10,13H,11-12H2,1-2H3,(H,20,22) |
| SMILES | CC(C)C1=CC=C(C=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O |
| PubChem Compound ID | 3163764 |
The compound features a molecular weight of 324.4 g/mol, making it a medium-sized organic molecule. Its molecular formula C₁₉H₂₀N₂O₃ indicates the presence of 19 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms, forming a complex structural arrangement with multiple functional groups.
Structural Analysis and Molecular Architecture
The structural architecture of 3-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-propan-2-ylphenyl)propanamide features three primary components that contribute to its chemical behavior and potential biological activity. This compound belongs to the broader class of benzoxazole derivatives, which have garnered significant interest in medicinal chemistry due to their versatile pharmacological properties.
Key Structural Features
The structural characteristics of this compound share similarities with other benzoxazole derivatives documented in research literature. Comparing this compound with related structures such as 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(1-phenylethyl)propanamide reveals common structural motifs that may influence their biological activities and chemical reactivities .
Comparative Analysis with Related Compounds
Several compounds share structural similarities with 3-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-propan-2-ylphenyl)propanamide, providing context for understanding its potential properties and applications. Table 2 presents a comparative analysis of this compound with structurally related molecules.
Table 2: Comparative Analysis of Related Benzoxazole and Benzothiazole Derivatives
This comparative analysis demonstrates that small variations in the molecular structure, particularly in the substituent attached to the amide nitrogen, can significantly influence the physicochemical properties and potentially the biological activities of these compounds. The incorporation of different aromatic or heterocyclic groups alters molecular weight, lipophilicity, and electronic properties, which may affect binding interactions with biological targets.
Future Research Directions
Research on 3-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-propan-2-ylphenyl)propanamide and related compounds presents several promising avenues for future investigation. These include:
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Comprehensive structure-activity relationship studies to elucidate the influence of structural modifications on biological activity
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Investigation of potential therapeutic applications based on the pharmacological profiles of similar benzoxazole derivatives
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Development of optimized synthetic routes to improve yield and purity
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Exploration of potential binding interactions with various biological targets through computational and experimental approaches
Further research into this compound may contribute valuable insights to medicinal chemistry and drug discovery efforts, particularly in the development of novel therapeutic agents based on the benzoxazole scaffold.
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